molecular formula C11H12O4 B4570604 1-(3,4-Dimethoxyphenyl)propane-1,2-dione

1-(3,4-Dimethoxyphenyl)propane-1,2-dione

Cat. No.: B4570604
M. Wt: 208.21 g/mol
InChI Key: CWGHXUXZAZZJAA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)propane-1,2-dione is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of two methoxy groups attached to a phenyl ring and a propane-1,2-dione moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)propane-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of ionic organic solids as catalysts has been explored for the synthesis of similar compounds .

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)propane-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of the dione moiety can yield diols or alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)propane-1,2-dione can be compared with other similar compounds, such as:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3,4-Dimethoxyphenyl)propane-1,2-dione, and how do reaction conditions influence yields?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or oxidation of substituted propanoids. For example, using 3,4-dimethoxyacetophenone as a precursor with controlled oxidation (e.g., using Jones reagent or TEMPO/oxone systems) can yield the dione. Reaction parameters like temperature (e.g., 0–5°C for oxidation stability) and solvent polarity (acetonitrile vs. dichloromethane) critically affect yield and purity. Catalytic acid (e.g., H₂SO₄) may enhance regioselectivity in Friedel-Crafts pathways .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For instance:

  • ¹H NMR : Expect aromatic protons at δ 6.8–7.2 ppm (doublets for 3,4-dimethoxy substitution) and ketone protons as singlets.
  • IR : Strong carbonyl stretches at ~1700 cm⁻¹ (C=O symmetric/asymmetric).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 238.0841 (C₁₁H₁₂O₄). Cross-validate with NIST spectral libraries for methoxy-substituted diketones .

Q. What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer: Store under inert atmosphere (argon) at –20°C to prevent ketone hydration or photodegradation. Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the diketone to carboxylic acids. Stability assays (TGA/DSC) show decomposition onset at ~180°C .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) alter the compound’s bioactivity or interaction with enzymes?

Methodological Answer: Comparative studies of analogs (e.g., 4-methoxy vs. 3,4-dimethoxy derivatives) reveal that ortho-methoxy groups enhance π-stacking with aromatic residues in enzyme binding pockets. For example, 3,4-dimethoxy substitution increases inhibition of cytochrome P450 enzymes by 30% compared to monosubstituted analogs. Use molecular docking (AutoDock Vina) and SPR assays to quantify binding affinities .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies arise from solvent polarity and measurement methods. For reproducible results:

  • Use shake-flask HPLC (UV detection at 280 nm) in buffered solutions (pH 7.4).
  • Solubility in DMSO (≥50 mg/mL) vs. water (<0.1 mg/mL) highlights its lipophilicity. Adjust co-solvents (e.g., PEG-400) for in vitro assays to avoid precipitation artifacts .

Q. What computational modeling approaches predict the compound’s reactivity in novel reaction pathways?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the α-keto group (LUMO = –1.8 eV) is susceptible to nucleophilic attack. MD simulations (GROMACS) model solvent interactions to optimize reaction trajectories .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)propane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGHXUXZAZZJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(3,4-Dimethoxyphenyl)propane-1,2-dione
1-(3,4-Dimethoxyphenyl)propane-1,2-dione
1-(3,4-Dimethoxyphenyl)propane-1,2-dione
1-(3,4-Dimethoxyphenyl)propane-1,2-dione
1-(3,4-Dimethoxyphenyl)propane-1,2-dione
1-(3,4-Dimethoxyphenyl)propane-1,2-dione

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